1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one
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Overview
Description
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O3. It is known for its unique structure, which includes two hydroxyl groups and two methyl groups attached to a phenyl ring, along with a hexanone chain. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-3,5-dimethylbenzaldehyde with hexanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research has shown potential antitumor activity, suggesting its use in cancer research.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone: Similar structure but with a shorter carbon chain.
2,4-Dihydroxy-3,5-dimethylbenzaldehyde: Precursor in the synthesis of the target compound.
2,4-Dihydroxy-3,5-dimethylbenzoic acid: Another derivative with similar functional groups.
Uniqueness
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one is unique due to its longer hexanone chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
88924-67-8 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h8,16-17H,4-7H2,1-3H3 |
InChI Key |
QZIIIFXEYRSFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origin of Product |
United States |
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